PI3K/mTOR Inhibitor-11
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Overview
Description
PI3K/mTOR Inhibitor-11 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-11 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. For instance, one method involves the hydrolysis of a quinoline derivative followed by coupling with an amine to form the final product . Reaction conditions often include the use of organic solvents, bases like sodium hydroxide, and coupling agents such as ethyl chloroformate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: PI3K/mTOR Inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
PI3K/mTOR Inhibitor-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PI3K/mTOR Inhibitor-11 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The compound specifically targets the catalytic subunits of PI3K and mTOR, preventing their phosphorylation and subsequent activation of downstream effectors .
Comparison with Similar Compounds
PI3K/mTOR Inhibitor-11 is unique in its dual inhibition of both PI3K and mTOR, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include:
KTC1101: A novel pan-PI3K inhibitor that also targets the tumor microenvironment.
PF-04691502: An ATP-competitive PI3K/mTOR dual inhibitor with potent anticancer activity.
GDC-0077: A PI3Kα isoform-specific inhibitor currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications .
Properties
Molecular Formula |
C27H21N7 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-methyl-2-[5-[2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32) |
InChI Key |
JDUUUKXVZOZLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.